[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE is a synthetic organic compound characterized by the presence of a fluorine atom, a methylpiperidine group, and a phenylmethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the fluorination of a suitable aromatic precursor, followed by the introduction of the methylpiperidine group through nucleophilic substitution reactions. The final step involves the formation of the phenylmethanone structure via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorine atom can enhance binding affinity and specificity in drug design.
Medicine
In medicinal chemistry, 3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The methylpiperidine group may also contribute to the compound’s overall activity by influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE: shares similarities with other fluorinated aromatic compounds, such as fluoroanilines and fluorobenzenes.
Dichloroaniline: Another aromatic compound with halogen substitutions, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Uniqueness
The uniqueness of 3-FLUORO-4-(2-METHYLPIPERIDINO)PHENYLMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, while the methylpiperidine group influences its pharmacokinetic profile.
Properties
Molecular Formula |
C19H20FNO |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
[3-fluoro-4-(2-methylpiperidin-1-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H20FNO/c1-14-7-5-6-12-21(14)18-11-10-16(13-17(18)20)19(22)15-8-3-2-4-9-15/h2-4,8-11,13-14H,5-7,12H2,1H3 |
InChI Key |
UHQWVSBXCQWALF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.